molecular formula C16H22N6O B5977461 N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine

N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine

Cat. No. B5977461
M. Wt: 314.39 g/mol
InChI Key: QBGZMHVIYXYAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine, also known as BMT-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. BMT-1 is a tetrazole-based compound that has shown promising results in various studies, making it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, this compound has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine is its potential as a novel drug candidate for the treatment of chronic pain. Its anti-inflammatory and analgesic effects make it an attractive candidate for further research. However, one of the limitations of this compound is its complex synthesis process, which requires expertise in organic chemistry. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine. One potential direction is the development of this compound as a drug candidate for the treatment of chronic pain. Further studies are needed to determine its efficacy and safety in humans. Another direction is the investigation of its potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine involves a multi-step process that includes the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with methylamine. The final step involves the reaction of the resulting compound with tetrazole-1-acetic acid to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-benzyl-N-methyl-1-(1H-tetrazol-1-ylacetyl)-3-piperidinamine has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been found to be effective in reducing the symptoms of neuropathic pain, making it a promising candidate for the treatment of chronic pain.

properties

IUPAC Name

1-[3-[benzyl(methyl)amino]piperidin-1-yl]-2-(tetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-20(10-14-6-3-2-4-7-14)15-8-5-9-21(11-15)16(23)12-22-13-17-18-19-22/h2-4,6-7,13,15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGZMHVIYXYAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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